molecular formula C16H10N2O4 B2601759 4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate CAS No. 477870-58-9

4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate

Cat. No.: B2601759
CAS No.: 477870-58-9
M. Wt: 294.266
InChI Key: WZBKNJWWXYWYIO-UHFFFAOYSA-N
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Description

4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate is an organic compound with the molecular formula C16H10N2O4 It is characterized by the presence of a pyrimidine ring substituted with a formyl group and a phenyl ring esterified with furoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate typically involves the esterification of 4-(4-formyl-2-pyrimidinyl)phenol with furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 4-(4-Carboxy-2-pyrimidinyl)phenyl 2-furoate.

    Reduction: 4-(4-Hydroxymethyl-2-pyrimidinyl)phenyl 2-furoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

    4-(4-Formyl-2-pyrimidinyl)phenol: Lacks the furoate ester group, making it less hydrophobic.

    4-(4-Carboxy-2-pyrimidinyl)phenyl 2-furoate: An oxidized derivative with different chemical properties.

    4-(4-Hydroxymethyl-2-pyrimidinyl)phenyl 2-furoate: A reduced derivative with altered reactivity.

Uniqueness: 4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate is unique due to the presence of both a formyl group and a furoate ester, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(4-formylpyrimidin-2-yl)phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c19-10-12-7-8-17-15(18-12)11-3-5-13(6-4-11)22-16(20)14-2-1-9-21-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBKNJWWXYWYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801332226
Record name [4-(4-formylpyrimidin-2-yl)phenyl] furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.15 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822239
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477870-58-9
Record name [4-(4-formylpyrimidin-2-yl)phenyl] furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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